Cyasorb UV 3641
Overview
Description
2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are commonly used as additives in various industrial and consumer products to protect them from the harmful effects of UV radiation. The molecular formula of this compound is C26H48N2O2 , and it has a molecular weight of 420.7 g/mol .
Mechanism of Action
Target of Action
Cyasorb UV 3641, also known as 3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione, is a member of the CYASORB® product family . The primary targets of this compound are polymers and other materials that are susceptible to degradation by ultraviolet (UV) radiation .
Mode of Action
This compound functions as a UV stabilizer . It absorbs harmful UV radiation and transforms it into less damaging forms of energy, such as heat . This process prevents the breakdown of the material’s molecular structure, thereby preserving its physical and chemical properties .
Biochemical Pathways
It’s known that the compound operates through a mechanism based on hindered amine light stabilizer (hals) chemistry . HALS compounds work by neutralizing free radicals produced when a material is exposed to UV radiation .
Pharmacokinetics
It’s worth noting that once applied, the compound remains within the material, providing long-lasting protection against uv radiation .
Result of Action
The primary result of this compound’s action is the enhanced durability and lifespan of materials exposed to UV radiation . By absorbing and neutralizing UV radiation, it prevents the degradation of the material, maintaining its structural integrity and appearance .
Biochemical Analysis
Biochemical Properties
It is known that the compound is part of the CYASORB® product family, which includes UV stabilizers . These stabilizers are known to interact with UV radiation, absorbing it and preventing it from causing damage to the materials they are incorporated into
Cellular Effects
It is known that UV stabilizers like Cyasorb UV 3641 can protect cells from the damaging effects of UV radiation . They do this by absorbing the UV radiation and preventing it from causing damage to cellular components .
Molecular Mechanism
It is known that UV stabilizers like this compound work by absorbing UV radiation . This prevents the UV radiation from causing damage to the materials they are incorporated into .
Temporal Effects in Laboratory Settings
It is known that UV stabilizers like this compound can provide long-term protection against the damaging effects of UV radiation .
Dosage Effects in Animal Models
It is known that UV stabilizers like this compound can protect against the damaging effects of UV radiation .
Metabolic Pathways
It is known that UV stabilizers like this compound work by absorbing UV radiation .
Transport and Distribution
It is known that UV stabilizers like this compound can be incorporated into various materials to provide protection against UV radiation .
Subcellular Localization
It is known that UV stabilizers like this compound can be incorporated into various materials to provide protection against UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- involves several steps. The key starting materials include dodecylamine and 1,2,2,6,6-pentamethyl-4-piperidone. The reaction typically involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to protect materials from UV degradation.
Biology: The compound is studied for its potential protective effects on biological tissues exposed to UV radiation.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of UV-protective coatings for medical devices.
Industry: It is widely used in the production of plastics, coatings, and other materials that require UV protection.
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is unique in its structure and effectiveness as a UV stabilizer. Similar compounds include:
- 2-Dodecyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)succinimide
- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl-3-dodecyl-2,5-pyrrolidinedione
- 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione
These compounds share similar structural features but differ in their specific substituents and overall stability. The unique combination of the dodecyl and pentamethylpiperidinyl groups in 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- provides enhanced UV stabilization properties compared to its analogs .
Properties
IUPAC Name |
3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N2O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-18-23(29)28(24(21)30)22-19-25(2,3)27(6)26(4,5)20-22/h21-22H,7-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEZGDDJKSBNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869469 | |
Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106917-30-0 | |
Record name | 3-Dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidyl)pyrrolidine-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106917-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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